Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Overview
Description
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a compound that is closely related to various tetrahydroisoquinoline derivatives synthesized for different purposes, including medicinal chemistry and material science. Although the exact compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds offer valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds involves multiple steps, including acylation, cyclization, and reduction reactions. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride starts with 3,4-dimethoxy phenethylamine, followed by a Bischler-Napieralski reaction and reduction, finally resulting in salt formation with muriatic acid . Another example is the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which is achieved through the cleavage of functionalized dihydrooxazoles, with the starting dihydrooxazole prepared via a solvent-free process assisted by focused microwave technology . These methods suggest that the synthesis of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride could potentially involve similar synthetic routes with appropriate modifications to introduce the fluorine atom and the specific substitution pattern.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is often confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was characterized by IR and 1H NMR . Additionally, the absolute configuration of flumequine, a compound with a similar tetrahydroisoquinoline core, was established by X-ray crystallography of diastereoisomeric salts . These techniques would likely be applicable in analyzing the molecular structure of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride to confirm its configuration and substitution pattern.
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including nucleophilic addition and intramolecular cyclization. For instance, the synthesis of fluorinated tetrahydroquinolines involves nucleophilic addition of Grignard reagents to aldimines, followed by acid-mediated intramolecular cyclization . These reactions are crucial for constructing the tetrahydroisoquinoline scaffold and introducing functional groups. The reactivity of the fluorine atom in the 6-position could influence the outcome of such reactions and would be an important consideration in the chemical reactions analysis of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, fluorescence, and quantum yields, are influenced by their molecular structure. N-Methyl-1,2-dihydroquinoline-3-carboxylates, for example, exhibit fluorescence in organic solvents and neat form, with quantum yields affected by electron-withdrawing substituents at the 6-position . These findings suggest that the physical and chemical properties of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride would likely be characterized by its solubility in various solvents, potential fluorescence, and reactivity, which could be tailored for specific applications in medicinal chemistry or material science.
Scientific Research Applications
Therapeutic Potential in Cancer and CNS Disorders
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride and its derivatives have shown significant promise in the therapeutic landscape, especially concerning cancer and central nervous system (CNS) disorders. The compound belongs to the tetrahydroisoquinoline (THIQ) class, which is recognized for its neuroprotective, antiaddictive, and antidepressant properties. Research highlights the potential of THIQ derivatives in addressing a broad spectrum of therapeutic areas, including cancer, malaria, CNS conditions, cardiovascular and metabolic disorders. The approval of trabectedin, a related compound, for soft tissue sarcomas by the US FDA underscores the anticancer potential within this class. The diverse therapeutic applications stem from the compound's ability to modulate various biological pathways, offering a basis for novel drug development (Singh & Shah, 2017; Antkiewicz‐Michaluk et al., 2018).
Role in Antibacterial and Antimicrobial Resistance
In the realm of infectious diseases, the compound's derivatives have been explored for their antibacterial properties. The development of fluoroquinolones, for example, has been a critical advancement in treating bacterial infections. These derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial organisms. Their effectiveness as potent antibacterial agents highlights the potential for THIQ derivatives in combating various bacterial infections and addressing challenges related to antimicrobial resistance (da Silva et al., 2003).
Applications in Environmental and Analytical Chemistry
Beyond their therapeutic applications, THIQ derivatives have also found utility in environmental and analytical chemistry. For instance, fluorescent chemosensors based on related compounds have been developed for detecting metal ions, anions, and neutral molecules. These chemosensors are celebrated for their high selectivity and sensitivity, underscoring the versatility of THIQ derivatives in various scientific domains. Such applications extend the relevance of methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride beyond the medical field into environmental monitoring and analytical research (Roy, 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUONHCFNFRTXAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | |
CAS RN |
2007908-42-9 | |
Record name | 1-Isoquinolinecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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